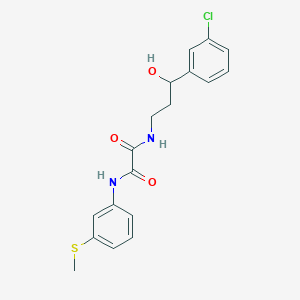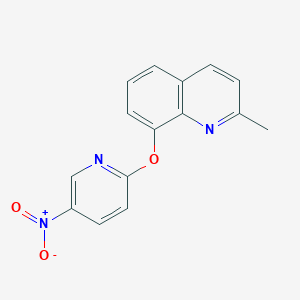
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide, commonly known as CPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis Methodologies :
- A study by Mamedov et al. (2016) details a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be applicable to the synthesis of compounds like “N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide” (Mamedov et al., 2016).
Structural Characterizations and Properties :
- The study by Wang et al. (2016) investigates the crystal structure of a similar N,N′-bis(substituted)oxamide compound, providing insights into the structural aspects that could be relevant for “this compound” (Wang et al., 2016).
- Research by Zhang et al. (2007) discusses the synthesis and magnetic properties of oxamido-bridged trinuclear Cu(II)–Mn(II)–Cu(II) complexes, potentially relevant for the study of similar compounds (Zhang et al., 2007).
Applications in Polymer and Material Science :
- Bernier et al. (2002) reported on the preparation of polythiophenes, which could be modified with various molecules, including potentially oxalamide derivatives, for high-throughput screening and drug discovery applications (Bernier et al., 2002).
- A study by Tapia et al. (2010) on the synthesis of thiophene copolymers containing azobenzene moieties explores the thermal, optical, and electrochemical properties of these materials, which could be relevant for oxalamide-based compounds (Tapia et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been observed to inhibit human soluble epoxide hydrolase (seh) . sEH is involved in the metabolism of epoxy fatty acids to corresponding vicinal diols .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target, seh, and inhibit its function .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxy fatty acids. Normally, sEH catalyzes the addition of water to epoxy fatty acids, converting them into vicinal diols . By inhibiting sEH, this conversion is prevented, which can have various downstream effects depending on the specific epoxy fatty acid involved .
Result of Action
The inhibition of sEH by this compound could potentially lead to an accumulation of epoxy fatty acids and a decrease in vicinal diols . This could have various molecular and cellular effects, depending on the specific fatty acids involved .
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25-15-7-3-6-14(11-15)21-18(24)17(23)20-9-8-16(22)12-4-2-5-13(19)10-12/h2-7,10-11,16,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHSMHOWWKAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)


![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)
![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)



![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)
